Chemical genetic approaches for the discovery of bacterial cell wall inhibitors
RSC Medicinal Chemistry Pub Date: 2023-08-30 DOI: 10.1039/D3MD00143A
Abstract
Antimicrobial resistance (AMR) in bacterial pathogens is a worldwide health issue. The innovation gap in discovering new antibiotics has remained a significant hurdle in combating the AMR problem. Currently, antibiotics target various vital components of the bacterial cell envelope, nucleic acid and protein biosynthesis machinery and metabolic pathways essential for bacterial survival. The critical role of the bacterial cell envelope in cell morphogenesis and integrity makes it an attractive drug target. While a significant number of in-clinic antibiotics target peptidoglycan biosynthesis, several components of the bacterial cell envelope have been overlooked. This review focuses on various antibacterial targets in the bacterial cell wall and the strategies employed to find their novel inhibitors. This review will further elaborate on combining forward and reverse chemical genetic approaches to discover antibacterials that target the bacterial cell envelope.
Recommended Literature
- [1] Improved detection of low vapor pressure compounds in air by serial combination of single-sided membrane introduction with fiber introduction mass spectrometry (SS-MIMS-FIMS)
- [2] Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis†
- [3] The synthesis and crystallographic structures of novel bora-oxazino-oxazolidine derivatives of resorcarene†
- [4] Scaling and systems biology for integrating multiple organs-on-a-chip†
- [5] Inside front cover
- [6] Formation of lanthanide luminescent di-metallic helicates in solution using a bis-tridentate (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligand†
- [7] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene
- [8] Viscosity of aqueous DNA solutions determined using dynamic light scattering
- [9] Selectfluor-mediated construction of 3-arylselenenyl and 3,4-bisarylselenenyl spiro[4.5]trienones via cascade annulation of N-phenylpropiolamides with diselenides†
- [10] Disordered peptide chains in an α-C-based coarse-grained model†
Journal Nameļ¼RSC Medicinal Chemistry
Research Products
-
CAS no.: 108561-00-8
-
CAS no.: 155535-23-2
-
CAS no.: 1068-69-5
-
CAS no.: 156289-80-4
-
CAS no.: 174064-00-7